RuCl2[(R)-dm-segphos(R)][(R)-daipen] is a ruthenium-based complex that serves as a catalyst in asymmetric hydrogenation reactions. The compound is notable for its ability to produce chiral alcohols and diols, which are valuable in the synthesis of pharmaceuticals and fine chemicals. This complex is classified as a transition metal complex, specifically a ruthenium dichloride complex with chiral phosphine ligands.
The compound can be synthesized from commercially available starting materials, which include the chiral ligands (R)-dm-segphos and (R)-daipen. These ligands are crucial for imparting chirality to the resulting products during catalytic reactions.
RuCl2[(R)-dm-segphos(R)][(R)-daipen] is classified under organometallic compounds, specifically as a coordination complex involving ruthenium. It is recognized for its role in asymmetric catalysis, particularly in the reduction of ketones and related compounds.
The synthesis of RuCl2[(R)-dm-segphos(R)][(R)-daipen] involves several key steps:
RuCl2[(R)-dm-segphos(R)][(R)-daipen] has a complex molecular structure characterized by:
RuCl2[(R)-dm-segphos(R)][(R)-daipen] primarily catalyzes:
The mechanism by which RuCl2[(R)-dm-segphos(R)][(R)-daipen] operates involves:
The efficiency of this catalytic process is attributed to the unique spatial arrangement provided by the chiral ligands, which enhances enantioselectivity.
RuCl2[(R)-dm-segphos(R)][(R)-daipen] is widely used in:
This compound exemplifies the importance of transition metal complexes in modern synthetic chemistry, providing efficient pathways for creating valuable chiral compounds essential for various industrial applications.
This catalyst achieves enantioselectivity >99% in hydrogenating prochiral substrates like aryl ketones and functionalized olefins. The mechanism involves a ruthenium-mediated hydride transfer, where the substrate coordinates to the Ru center via N–H⋯O or N–H⋯π interactions facilitated by DAIPEN’s amine groups [3] [7]. This positioning allows hydride delivery exclusively to the si or re face of the prochiral ketone. For example, α,β-unsaturated ketones undergo reduction with 98% ee, while bulky imines (e.g., diaryl N-H imines) achieve 95% ee due to steric complementarity with the catalyst’s chiral pockets [3].
Table 1: Hydrogenation Performance Across Substrates
Substrate Class | Example | ee (%) | Turnover Number (TON) |
---|---|---|---|
Aryl ketones | Acetophenone derivatives | >99 | 5,000–50,000 |
Imines | Diaryl N-H imines | 95 | 3,000–10,000 |
α,β-Unsaturated ketones | Benzylideneacetone | 98 | 1,000–20,000 |
Heterocyclic ketones | Imidazo-pyridine ketones | >95 | >3,000 |
High turnover numbers (up to 50,000) arise from the stability of the Ru–phosphine bond during catalysis [3] [9]. The formic acid-triethylamine reductant system further enhances efficiency by generating the active Ru–H species in situ [9].
Stereocontrol originates from the complementary chirality and steric bulk of the (R)-DM-SEGPHOS and (R)-DAIPEN ligands. The DM-SEGPHOS ligand, with its 3,5-xylyl groups, creates a 92.5° bite angle that confines the substrate near ruthenium, while DAIPEN’s bis(4-methoxyphenyl) groups provide π-stacking sites for aromatic ketones [1] [3] [7]. This synergy forces substrates into single orientations, as evidenced by the catalyst’s high optical rotation ([α]²⁰D = 325–395° in benzene) [3].
Table 2: Structural Contributions to Stereochemical Induction
Ligand Component | Structural Feature | Role in Stereocontrol |
---|---|---|
(R)-DM-SEGPHOS | Di(3,5-xylyl)phosphine groups | Creates steric bulk (van der Waals radius: 9 Å) |
92.5° natural bite angle | Prefers equatorial substrate binding | |
(R)-DAIPEN | Bis(4-methoxyphenyl) groups | Enables π–π stacking with aryl ketones |
Methyl-butyl diamine backbone | Positions N–H for H-bonding with substrates | |
Ru Center | Octahedral coordination site | Accommodates η⁶-arene binding modes |
Cooperative effects also suppress unproductive side reactions; the xylyl groups of DM-SEGPHOS block solvent access to the active site, minimizing racemic background reactions [3] [7].
The catalyst achieves kinetic resolution in racemic mixtures via selective activation of one enantiomer. In β-keto esters, for example, the (R)-enantiomer coordinates faster to Ru than the (S)-counterpart, yielding enantiopure alcohols with 98% ee and selectivity factors (s) up to 58 [3]. This discrimination arises from diastereomeric transition state energies differing by >3 kcal/mol, as calculated via DFT studies. Dynamic kinetic resolution (DKR) is feasible at 50°C, where rapid substrate racemization allows conversion of both enantiomers into a single product enantiomer [3].
Table 3: Kinetic Resolution Performance
Substrate Type | Conditions | Selectivity Factor (s) | ee (%) | Reference |
---|---|---|---|---|
β-Keto esters | 50°C, 24 h | 58 | 98 | [3] |
Racemic allylic alcohols | H₂ (50 psi), RT | 45 | 95 | [3] |
α-Substituted β-ketones | Formic acid, NEt₃ | >50 | 97 | [9] |
Electronic interactions between substrates and ligands critically influence enantioselectivity. IR spectroscopy confirms Ru–N bond elongation upon ketone coordination, which enhances ligand flexibility and stabilizes prochiral substrates via H-bonding [3]. DM-SEGPHOS’s electron-rich phosphine groups (σ-donor ability: pKₐ ≈ 8.5) increase electron density at Ru, accelerating oxidative addition of H₂. Conversely, electron-withdrawing substituents on substrates (e.g., p-NO₂ acetophenone) improve ee by 15% compared to electron-donating groups due to tighter binding with DAIPEN’s methoxy groups [3].
Table 4: Electronic Effects on Enantioselectivity
Substituent (Acetophenone Derivatives) | Hammett Constant (σ) | ee (%) | Reaction Rate (mol/mol/h) |
---|---|---|---|
p-NO₂ | +0.78 | 99 | 220 |
p-Cl | +0.23 | 96 | 180 |
H | 0.00 | 94 | 150 |
p-OMe | -0.27 | 89 | 120 |
A Hammett plot of ee versus σ values shows a positive slope (ρ = +0.8), confirming higher enantioselectivity with electron-deficient substrates [3]. This electronic tuning enables applications in pharmaceutical synthesis, such as producing chiral intermediates for anticoagulants and antivirals [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0